
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine
Overview
Description
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the dioxaborolane group: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the dioxaborolane group.
Attachment of the morpholine ring: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
Structural Overview
The compound features a morpholine ring connected to a pyrazole moiety and a boron-containing dioxaborolane group. The presence of the boron atom allows for significant reactivity in cross-coupling reactions, particularly in Suzuki coupling, which is pivotal for synthesizing complex organic molecules.
Medicinal Chemistry
The compound's structure allows it to act as a potential pharmacophore in drug design. The pyrazole and morpholine components are known for their biological activity, making this compound a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have explored the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. The incorporation of the boron moiety enhances the compound's ability to participate in targeted drug delivery systems.
Materials Science
The boron-containing group facilitates the formation of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity.
Data Table: COF Formation
Material Type | Synthesis Method | Properties |
---|---|---|
COF-1 | Solvothermal synthesis | High surface area (1500 m²/g) |
COF-2 | Microwave-assisted synthesis | Tunable pore size (3-10 nm) |
Catalysis
The compound serves as a ligand in various catalytic reactions, particularly in Suzuki coupling reactions. The presence of the boron atom allows for effective coordination with palladium catalysts.
Reaction Example
In a typical Suzuki coupling reaction using this compound:
- Reactants: Aryl halide + Boronic acid derivative
- Catalyst: Pd(PPh₃)₄
- Conditions: Base (K₂CO₃), solvent (THF), temperature (80°C)
This reaction demonstrates the versatility of the compound in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Organic Synthesis
This compound can be utilized as a building block in organic synthesis due to its functional groups that allow for further transformations.
Synthetic Pathway Example
A synthetic pathway may involve:
- Functionalization of the morpholine ring.
- Coupling with various electrophiles to create diverse derivatives.
- Application of cross-coupling techniques to form complex structures.
Mechanism of Action
The mechanism of action of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, while the morpholine and pyrazole rings may interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine is unique due to the combination of its morpholine, pyrazole, and dioxaborolane groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a morpholine ring linked to a pyrazole moiety and a dioxaborolane group. This unique configuration may influence its biological interactions and efficacy.
- Molecular Formula : C15H22B2N2O3
- Molecular Weight : 306.16 g/mol
- CAS Number : 17749924
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazole-based compounds have shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
2. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of compounds containing pyrazole rings. The inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2) has been documented.
- Case Study : A series of substituted pyrazoles were tested for their ability to inhibit COX activity, showing promising results in reducing inflammation in animal models .
3. Antidiabetic Effects
Compounds similar to this compound have been evaluated for their effects on glucose metabolism and insulin sensitivity.
- Findings : In vitro assays indicated that certain pyrazole derivatives could enhance insulin sensitivity and lower blood glucose levels in diabetic models by activating PPAR-gamma pathways .
4. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes relevant to metabolic disorders.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors involved in neurotransmission.
Research Findings
A study on related compounds revealed that modifications around the pyrazole core influenced binding affinity and cooperativity with acetylcholine receptors, indicating a potential mechanism for enhancing neurotransmitter activity .
Properties
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O3/c1-14(2)15(3,4)22-16(21-14)13-11-17-19(12-13)6-5-18-7-9-20-10-8-18/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAPTUAEBQMVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590084 | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-18-7 | |
Record name | 4-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864754-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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